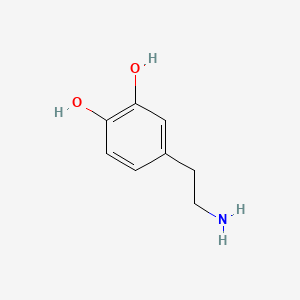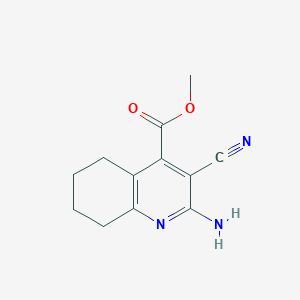
isopropylhydrazine
Vue d'ensemble
Description
1-Isopropylhydrazine, also known as 1-Isopropylhydrazine, is a useful research compound. Its molecular formula is C3H10N2 and its molecular weight is 74.13 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Isopropylhydrazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Isopropylhydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isopropylhydrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Réduction des Ions Métalliques
Les dérivés de l’isopropylhydrazine ont été étudiés pour leur capacité à réduire les ions métalliques en solution. Par exemple, la cinétique des réactions avec les ions neptunium (Np) et plutonium (Pu) a été explorée. Le processus de réduction est décrit par des équations de vitesse spécifiques et implique à la fois des voies principales et autocatalytiques {svg_1}. Cette application est importante en chimie nucléaire et en assainissement environnemental, où le contrôle de l’état d’oxydation des actinides est crucial.
Safety and Hazards
1-Isopropylhydrazine is classified as an acute toxic substance. It is toxic if swallowed and can cause severe skin burns and eye damage. It is also suspected of causing cancer and is toxic to aquatic life with long-lasting effects . Therefore, it should be handled with care, using appropriate personal protective equipment, and should be stored in a secure location .
Mécanisme D'action
Target of Action
Isopropylhydrazine primarily targets monoamine oxidases (MAOs) . MAOs are enzymes that catalyze the oxidation of monoamines, which are neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting these enzymes, this compound can increase the levels of these neurotransmitters, potentially affecting mood and behavior .
Mode of Action
This compound inhibits the activity of MAOs both directly and by forming an active metabolite . The formation of this compound from iproniazid, a related compound, has been observed without MAOs present . Both iproniazid and this compound react near the active site of MAOs .
Biochemical Pathways
The inhibition of MAOs by this compound affects the metabolic pathways of monoamine neurotransmitters . This can lead to increased levels of these neurotransmitters in the brain, which can have various downstream effects, potentially including mood elevation .
Pharmacokinetics
It is known that this compound can be metabolized in the body to form active metabolites .
Result of Action
The primary result of this compound’s action is the inhibition of MAOs, leading to increased levels of monoamine neurotransmitters . This can potentially result in mood elevation, although the specific molecular and cellular effects can vary depending on a variety of factors .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other substances in the body can affect the metabolism of this compound and its ability to inhibit MAOs . .
Analyse Biochimique
Biochemical Properties
1-Isopropylhydrazine plays a significant role in biochemical reactions, particularly in the metabolism of certain drugs. It is known to interact with cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates . These intermediates can covalently bind to proteins, causing alterations in their function . Additionally, 1-Isopropylhydrazine is involved in the formation of free radicals through oxidative metabolic pathways . These interactions highlight the compound’s potential to influence various biochemical processes.
Cellular Effects
1-Isopropylhydrazine has been shown to exert toxic effects on liver cells, primarily due to its metabolism into reactive intermediates . These intermediates can cause cellular necrosis and liver injury by binding to cellular macromolecules . Furthermore, 1-Isopropylhydrazine can induce oxidative stress by generating free radicals, leading to cellular damage . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is significant, as it can disrupt normal cellular functions and lead to adverse effects.
Molecular Mechanism
The molecular mechanism of 1-Isopropylhydrazine involves its metabolism by cytochrome P450 enzymes, resulting in the formation of reactive intermediates . These intermediates can bind to proteins and other biomolecules, altering their structure and function. The compound can also generate free radicals, which can cause oxidative damage to cellular components . Additionally, 1-Isopropylhydrazine can inhibit or activate specific enzymes, leading to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Isopropylhydrazine can vary over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Long-term exposure to 1-Isopropylhydrazine can result in cumulative cellular damage due to the continuous formation of reactive intermediates and free radicals . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to significant alterations in cellular function and viability .
Dosage Effects in Animal Models
The effects of 1-Isopropylhydrazine in animal models are dose-dependent. At low doses, the compound may cause mild cellular alterations, while higher doses can lead to severe toxicity and adverse effects . Studies have shown that high doses of 1-Isopropylhydrazine can cause liver injury, oxidative stress, and cellular necrosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its toxic effects .
Metabolic Pathways
1-Isopropylhydrazine is metabolized primarily in the liver through enzymatic and non-enzymatic pathways . The compound is converted into reactive intermediates by cytochrome P450 enzymes, which can then bind to cellular macromolecules and cause cellular dysfunction . Additionally, 1-Isopropylhydrazine can undergo oxidative metabolism, leading to the formation of free radicals . These metabolic pathways highlight the compound’s potential to influence various biochemical processes and cellular functions.
Transport and Distribution
Within cells and tissues, 1-Isopropylhydrazine is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . Studies have shown that 1-Isopropylhydrazine can accumulate in the liver, where it undergoes metabolism and exerts its toxic effects . The transport and distribution of the compound are critical factors in determining its overall impact on cellular function and viability.
Subcellular Localization
The subcellular localization of 1-Isopropylhydrazine is primarily in the liver, where it interacts with cytochrome P450 enzymes and other cellular components . The compound’s activity and function are influenced by its localization within specific cellular compartments. For example, the generation of free radicals and reactive intermediates occurs predominantly in the liver, leading to localized cellular damage . Understanding the subcellular localization of 1-Isopropylhydrazine is essential for elucidating its biochemical and cellular effects.
Propriétés
IUPAC Name |
propan-2-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2/c1-3(2)5-4/h3,5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAQRHMKLVGSCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16726-41-3 (mono-hydrochloride), 68143-29-3 (sulfate), 72824-97-6 (sulfate (2:1)), 73941-11-4 (unspecified hydrochloride) | |
| Record name | 1-Isopropylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002257525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50177094 | |
| Record name | 1-Isopropylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2257-52-5 | |
| Record name | 1-Isopropylhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002257525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Isopropylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2257-52-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYLHYDRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2Q1ED74SJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




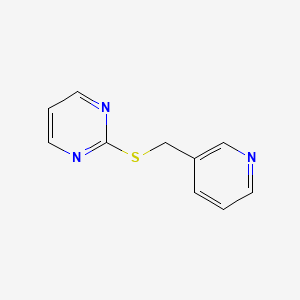
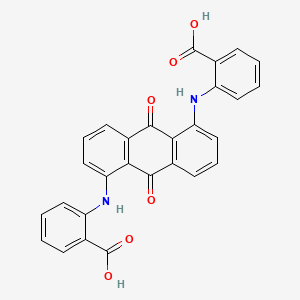
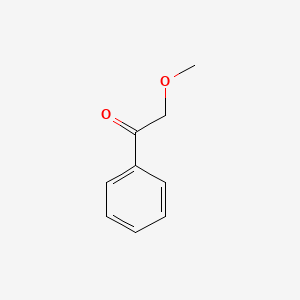


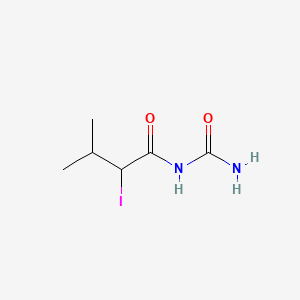
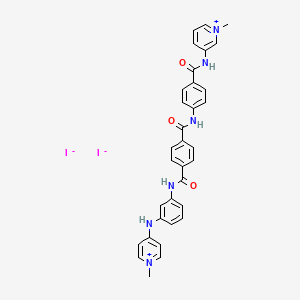
![(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[[2-(2-aminobutanoylamino)-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[(2S)-2-[[(2R,3R)-3-methyl-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]butanediamide](/img/structure/B1211574.png)

